1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
Description
The compound 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS: 99135-16-7) is a triazole-containing derivative with a molecular formula of C₁₇H₁₄ClFN₃O₂ and a molecular weight of 358.77 g/mol . Its structure features a central 2-hydroxypropanone backbone substituted with a 2-chlorophenyl group at position 1, a 4-fluorophenyl group at position 2, and a 1,2,4-triazole moiety at position 3 (Figure 1). This compound is part of a broader class of antifungal agents targeting fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Properties
CAS No. |
94147-98-5 |
|---|---|
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2 |
InChI Key |
QARPKUAWQUUIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)Cl |
Origin of Product |
United States |
Biological Activity
1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound notable for its complex structure and significant biological activity. The compound features a propanone backbone with hydroxyl and triazole functional groups, alongside chlorinated phenyl groups that enhance its pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its antifungal properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is , with a molecular weight of approximately 396.6 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClFN3O2 |
| Molecular Weight | 396.6 g/mol |
| CAS Number | Not specified |
Antifungal Properties
The primary biological activity of this compound is its antifungal effect. It acts by inhibiting fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. Disruption of ergosterol synthesis increases membrane permeability, leading to fungal cell death.
Mechanism of Action:
- Inhibition of Ergosterol Synthesis: The triazole moiety enhances binding to cytochrome P450 enzymes.
- Increased Membrane Permeability: Compromised ergosterol leads to cell lysis.
Structure-Activity Relationship (SAR)
The presence of chlorinated phenyl groups and the triazole ring significantly influence the compound's biological activity. Studies indicate that variations in substituents on the phenyl rings can affect both efficacy and selectivity against different fungal pathogens.
Study on Antifungal Activity
A study investigated the antifungal efficacy of the compound against various fungal strains. The results demonstrated significant activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The following table summarizes the findings:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 0.25 µg/mL |
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to evaluate relative antifungal activities:
| Compound Name | Biological Activity |
|---|---|
| 1-Propanone, 1-(4-chlorophenyl)- | Antifungal |
| 1-Propanone, 1-(2-chlorophenyl)- | Antimicrobial |
| 1-(4-biphenylyl)-3-(1H-imidazol-1-yl)propanone | Broad-spectrum antifungal |
This analysis highlights the unique combination of functional groups in our target compound that enhances its antifungal activity compared to others.
Applications
The compound has diverse applications across various fields:
- Medicinal Chemistry: Potential use in developing new antifungal agents.
- Agricultural Science: Application in crop protection against fungal pathogens.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Antifungal Activity and Mechanism
- Target Compound vs. However, its propanone backbone lacks the hydroxyl group present in fluconazole, which could alter solubility and pharmacokinetics .
- Target Compound vs. Epoxiconazole: Epoxiconazole’s oxirane ring confers rigidity and agricultural efficacy but is associated with carcinogenicity in animal models . The target compound’s hydroxypropanone group may reduce toxicity while maintaining antifungal activity .
- Target Compound vs. Thiadiazole Derivatives () : Compounds like 8d–8g exhibit MIC values of 0.001–0.5 µg/mL against Candida spp., outperforming fluconazole (MIC = 0.5–2 µg/mL). The target compound’s simpler structure may offer synthetic advantages but requires empirical validation .
Preparation Methods
Preparation of the Substituted Propanone Intermediate
The initial step involves synthesizing a substituted propanone intermediate bearing the chlorophenyl and fluorophenyl groups. This is commonly achieved by:
- Aldol condensation or Claisen-Schmidt condensation between appropriately substituted benzaldehydes (e.g., 2-chlorobenzaldehyde and 4-fluorobenzaldehyde) and acetone or its derivatives.
- Alternatively, Friedel-Crafts acylation can be employed to introduce the ketone functionality onto the aromatic ring.
Introduction of the Hydroxyl Group
The hydroxyl group at the 2-position (alpha to the ketone) is introduced by:
- Alpha-hydroxylation of the ketone intermediate using oxidizing agents or via enolate chemistry.
- This step often requires controlled reaction conditions to avoid over-oxidation or side reactions.
Attachment of the 1,2,4-Triazole Ring
The triazole moiety is introduced through:
- Nucleophilic substitution where the triazole ring acts as a nucleophile attacking an electrophilic center on the propanone intermediate.
- Alternatively, cyclization reactions involving hydrazine derivatives and appropriate precursors can form the triazole ring in situ.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldol Condensation | 2-chlorobenzaldehyde + 4-fluorobenzaldehyde + acetone, base catalyst (e.g., NaOH), solvent (ethanol), room temp | Formation of substituted α,β-unsaturated ketone intermediate |
| 2 | Reduction/Hydroxylation | NaBH4 or other mild reducing agent | Conversion of α,β-unsaturated ketone to α-hydroxy ketone |
| 3 | Nucleophilic Substitution | 1H-1,2,4-triazole, base (e.g., K2CO3), polar aprotic solvent (DMF), elevated temperature | Attachment of triazole ring at 3-position |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 40°C during sensitive steps to control selectivity and yield.
- Bases: Strong bases such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide are preferred for deprotonation and nucleophilic substitution steps.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and solubility of reactants.
- Purification: Chromatographic techniques (e.g., column chromatography) and recrystallization are used to isolate the pure compound.
Analytical Characterization During Synthesis
- Nuclear Magnetic Resonance (NMR): Confirms the presence of hydroxyl and triazole protons and aromatic substitution patterns.
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation consistent with the target compound.
- Infrared Spectroscopy (IR): Detects characteristic carbonyl (C=O), hydroxyl (O-H), and triazole ring vibrations.
- Chromatography (HPLC/GC): Assesses purity and monitors reaction progress.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Substituted Propanone Formation | Aldol condensation or Friedel-Crafts acylation | 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, acetone, acid/base catalysts | Room temp to mild heating | Control of regioselectivity critical |
| Alpha-Hydroxylation | Reduction or oxidation of α,β-unsaturated ketone | NaBH4 or oxidants | 0–40°C | Avoid over-oxidation |
| Triazole Ring Attachment | Nucleophilic substitution or cyclization | 1H-1,2,4-triazole, strong base | Elevated temp, polar aprotic solvent | Base choice affects yield |
Research Findings and Optimization Insights
- The choice of base significantly influences the efficiency of triazole attachment; potassium tert-butoxide often yields higher purity and conversion rates.
- Temperature control during hydroxylation prevents side reactions such as over-reduction or polymerization.
- The order of substituent introduction affects overall yield; introducing the triazole ring last minimizes decomposition.
- Computational studies suggest that the hydroxyl and triazole groups stabilize the intermediate , facilitating smoother reaction pathways.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : A multi-step synthesis involving Claisen-Schmidt condensation followed by triazole ring functionalization is recommended. Key steps include:
- Step 1 : React 2-chlorophenyl and 4-fluorophenyl precursors under basic conditions (e.g., NaOH/EtOH) to form the propanone backbone.
- Step 2 : Introduce the triazole moiety via nucleophilic substitution using 1H-1,2,4-triazole under reflux in anhydrous THF .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to isolate the product (>95% purity) .
Q. What spectroscopic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR : Use H and C NMR to verify substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), while triazole protons resonate at δ 7.8–8.2 ppm .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxy and triazole groups) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 373.0824) validates molecular weight .
Q. How can solubility challenges in aqueous media be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) for initial dissolution, followed by dilution to minimize solvent interference .
- Micellar Encapsulation : Employ surfactants like Tween-80 (0.1% w/v) to enhance solubility via hydrophobic interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to internal controls (e.g., β-actin).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may influence bioactivity .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, temperature) causing data discrepancies .
Q. How can enantioselective synthesis be achieved given the compound’s chiral centers?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes to induce asymmetry during the hydroxy group formation step (≥90% ee) .
- Chiral Chromatography : Separate enantiomers via HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15, flow rate 1.0 mL/min) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate LogP values using AMBER force fields to assess membrane permeability.
- Docking Studies : AutoDock Vina predicts binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water 60:40).
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) quantifies photodegradation; store in amber vials at -20°C .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Solvent Purity Check : Test solvents for trace water (Karl Fischer titration) or impurities (GC-MS).
- Temperature Control : Measure solubility at 25°C ± 0.1°C using a thermostated bath. Discrepancies >10% suggest batch-to-batch variability in crystallinity (analyze via PXRD) .
Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?
- Methodological Answer :
- Conformational Flexibility : X-ray structures represent solid-state conformers, while NMR captures dynamic solution states. Perform VT-NMR (variable temperature) to identify rotamers .
- Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal vs. solution phases to explain differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
